

# chiral properties of 3-(Dimethylamino)-1-phenylpropan-1-ol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(Dimethylamino)-1-phenylpropan-1-ol

Cat. No.: B146689

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## An In-depth Technical Guide to the Chiral Properties of 3-(Dimethylamino)-1-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chiral properties of **3-(Dimethylamino)-1-phenylpropan-1-ol**, a versatile chiral intermediate crucial in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a pivotal role in the efficacy and selectivity of target therapeutics, particularly those modulating neurotransmitter systems.

## Physicochemical and Chiral Properties

**3-(Dimethylamino)-1-phenylpropan-1-ol** possesses a single stereocenter at the carbinol carbon (C1), giving rise to two enantiomers: (R)-**3-(Dimethylamino)-1-phenylpropan-1-ol** and (S)-**3-(Dimethylamino)-1-phenylpropan-1-ol**. The differing spatial arrangement of these enantiomers leads to distinct interactions with other chiral molecules, such as biological receptors, which is of paramount importance in drug development.

## Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of racemic **3-(Dimethylamino)-1-phenylpropan-1-ol**.

Property	Value	References
CAS Number	5554-64-3	
Molecular Formula	C <sub>11</sub> H <sub>17</sub> NO	
Molecular Weight	179.26 g/mol	
Melting Point	47-48°C	
Boiling Point	284.4°C at 760 mmHg	
Density	1.011 g/cm <sup>3</sup>	
pKa (Predicted)	14.21 ± 0.20	
LogP (Predicted)	1.67170	

## Data Presentation: Chiral Properties

Obtaining precise optical rotation data for the individual enantiomers of **3-(Dimethylamino)-1-phenylpropan-1-ol** is challenging as it is primarily handled as a synthetic intermediate. The table below presents representative data for closely related chiral phenylpropanolamines to illustrate expected values. Enantiomeric excess (ee) is typically determined by the chosen synthetic or resolution method.

Enantiomer	Property	Representative Value	Method of Determination
(S)-Enantiomer	Specific Rotation ([α] <sub>D</sub> )	Positive (+)	Polarimetry
(R)-Enantiomer	Specific Rotation ([α] <sub>D</sub> )	Negative (-)	Polarimetry
Both	Enantiomeric Excess (ee)	>95% achievable	Chiral HPLC

## Synthesis and Stereoselective Methodologies

The preparation of enantiomerically pure **3-(Dimethylamino)-1-phenylpropan-1-ol** can be approached in two primary ways: the resolution of a racemic mixture or direct enantioselective synthesis.

## Racemic Synthesis

A common and efficient method for producing the racemic mixture involves a two-step process starting with a Mannich reaction to form the precursor ketone, followed by its reduction.

### Step 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one (Mannich Reaction)

- To a round-bottom flask, add acetophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).
- Add a catalytic amount of concentrated hydrochloric acid.
- The reaction mixture is refluxed in ethanol for 4-6 hours.
- After cooling, the solvent is removed under reduced pressure.
- The residue is dissolved in water and washed with diethyl ether to remove unreacted acetophenone.
- The aqueous layer is basified with a saturated sodium carbonate solution until a pH of 9-10 is reached, precipitating the Mannich base.
- The product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the ketone.

### Step 2: Reduction to **3-(Dimethylamino)-1-phenylpropan-1-ol**

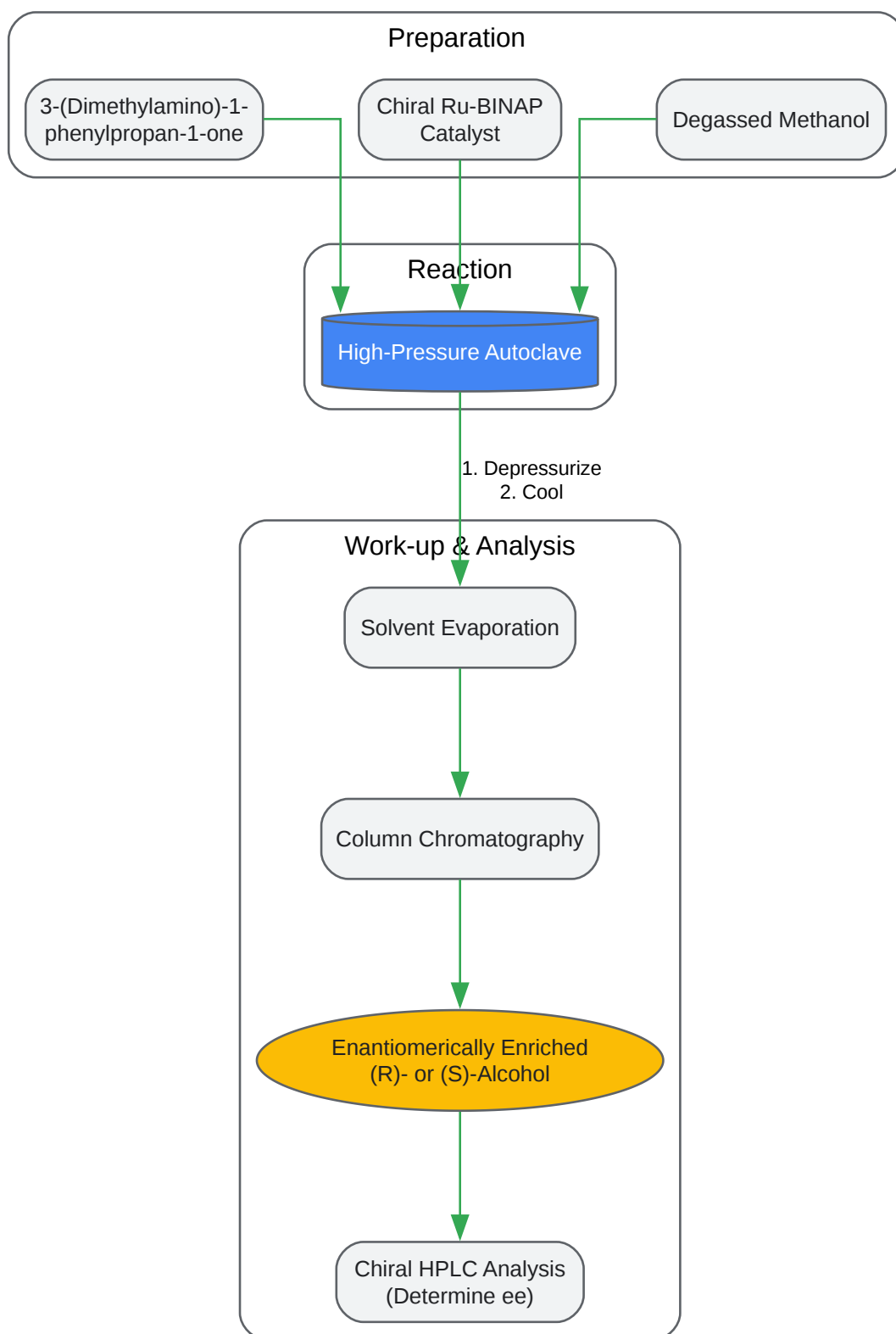
- The precursor ketone, 3-(Dimethylamino)-1-phenylpropan-1-one (1.0 eq), is dissolved in methanol in a round-bottom flask and cooled to 0°C in an ice bath.
- Sodium borohydride ( $\text{NaBH}_4$ ) (1.5 eq) is added portion-wise over 30 minutes, maintaining the temperature below 10°C.

- The reaction is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
- The solvent is removed under reduced pressure.
- The residue is quenched by the careful addition of water, followed by extraction with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield racemic **3-(Dimethylamino)-1-phenylpropan-1-ol**.

## Enantioselective Synthesis: Asymmetric Hydrogenation

Directly synthesizing a single enantiomer with high purity is often preferred in pharmaceutical manufacturing. Asymmetric hydrogenation of the prochiral ketone, 3-(Dimethylamino)-1-phenylpropan-1-one, using a chiral transition metal catalyst is a powerful method to achieve this.

- In a high-pressure autoclave, a solution of 3-(Dimethylamino)-1-phenylpropan-1-one (1.0 eq) in degassed methanol is prepared.
- A chiral catalyst, such as a Ruthenium-BINAP complex (e.g., RuCl<sub>2</sub>--INVALID-LINK--n) (0.01 mol%), is added under an inert atmosphere (Argon or Nitrogen).
- The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm H<sub>2</sub>).
- The reaction is stirred at a controlled temperature (e.g., 40-60°C) for 12-24 hours.
- After completion, the reactor is cooled and carefully depressurized.
- The solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the enantiomerically enriched alcohol.
- Enantiomeric excess is determined using chiral HPLC analysis.



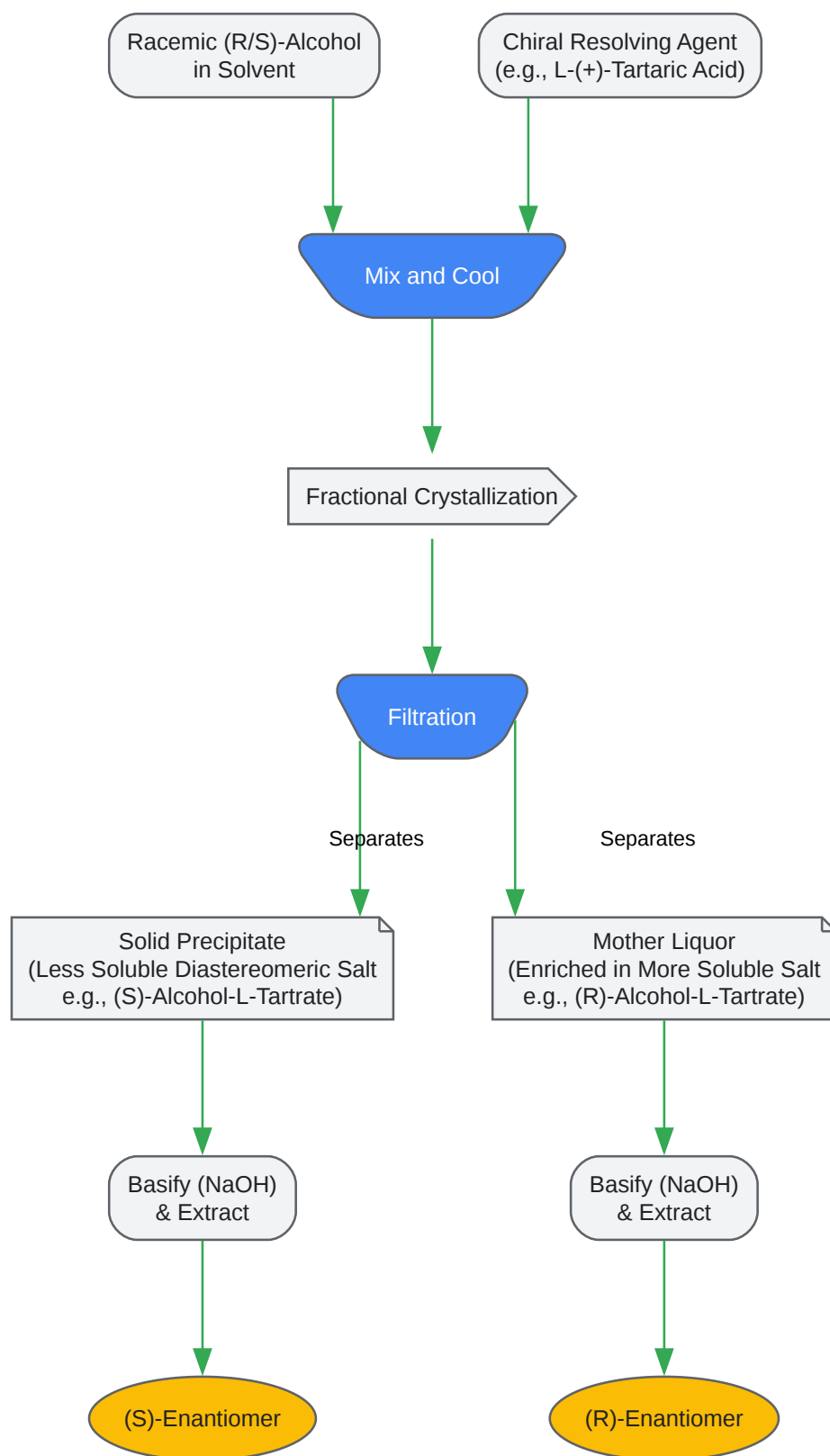
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Caption: Workflow for Enantioselective Synthesis.

## Chiral Resolution of Racemic Mixture

When an enantioselective route is not feasible, the racemic mixture can be separated into its constituent enantiomers. The most common industrial method is classical resolution via the formation of diastereomeric salts using a chiral resolving agent. Since **3-(Dimethylamino)-1-phenylpropan-1-ol** is a basic compound, a chiral acid like (+)-tartaric acid or (-)-mandelic acid is used. The resulting diastereomeric salts exhibit different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.

- Dissolve racemic **3-(Dimethylamino)-1-phenylpropan-1-ol** (1.0 eq) in a suitable solvent, such as a mixture of methanol and acetone, with gentle heating.
- In a separate flask, dissolve an equimolar amount (0.5 eq, for resolving one enantiomer) of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.
- Slowly add the resolving agent solution to the solution of the racemic base.
- Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
- Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is enriched in one diastereomer (e.g., the (S)-alcohol-L-tartrate salt).
- The mother liquor is now enriched in the other diastereomer (e.g., the (R)-alcohol-L-tartrate salt).
- To recover the free base, suspend the isolated salt crystals in water and basify with a strong base (e.g., 10% NaOH solution) to a pH > 11.
- Extract the free amino alcohol with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to yield the enantiomerically enriched free base.
- Repeat the process for the mother liquor, or use the opposite enantiomer of the resolving agent, to isolate the other enantiomer.



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Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

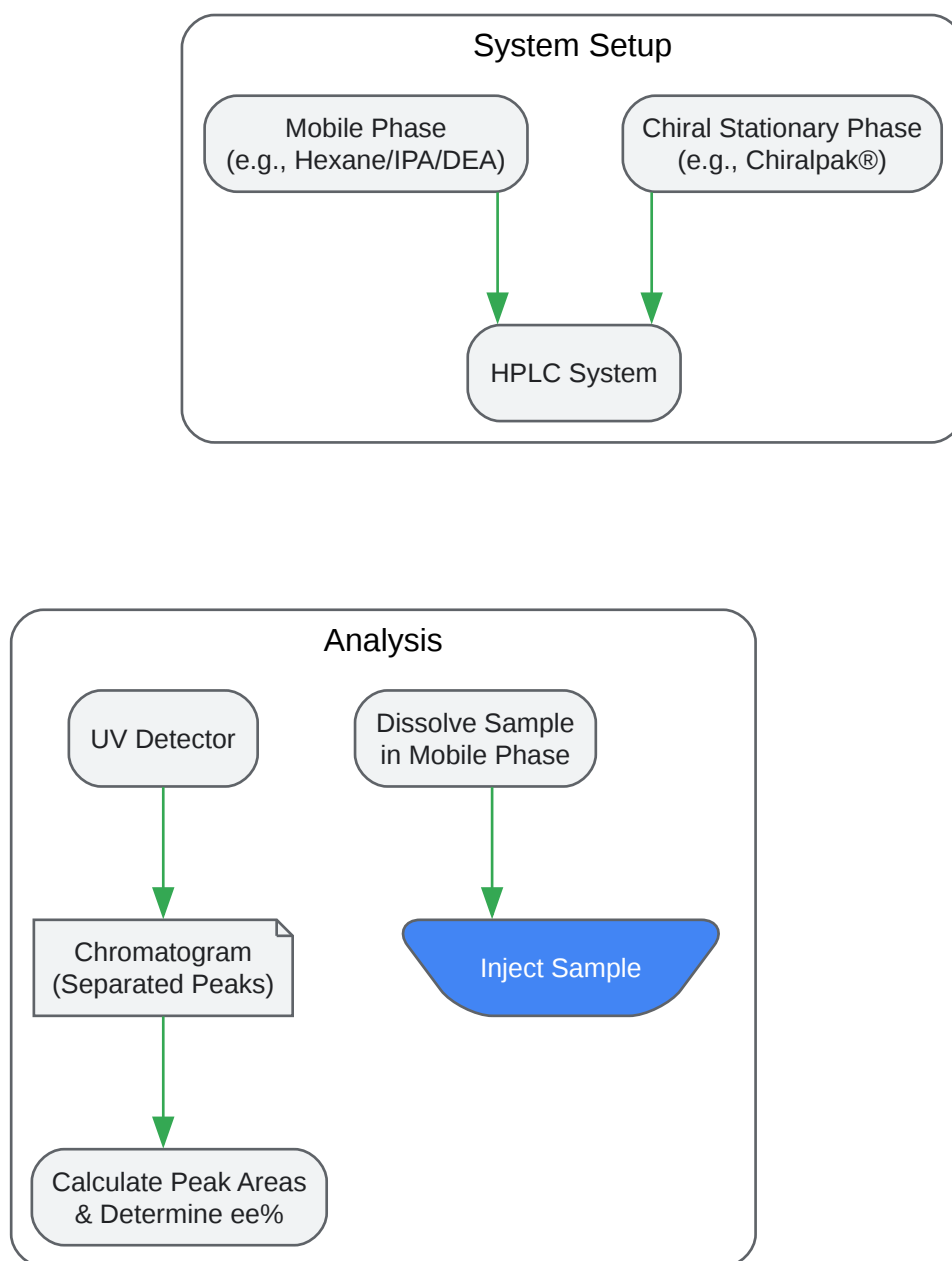
## Analytical Methodology: Chiral HPLC

Determining the enantiomeric purity (ee) of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for this analysis.

### Experimental Protocol: Chiral HPLC Analysis

- **Column Selection:** Choose a suitable CSP. Polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak® AD-H or Chiralcel® OD-H) are highly effective for separating phenylpropanolamine enantiomers.
- **Mobile Phase Preparation:** A typical mobile phase consists of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, DEA) is often added to improve peak shape and resolution for basic analytes. A common starting condition is Hexane:Isopropanol:DEA (80:20:0.1 v/v/v).
- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 0.5-1.0 mg/mL) in the mobile phase or a compatible solvent.
- **Chromatographic Conditions:**
  - Flow Rate: 0.5 - 1.0 mL/min
  - Column Temperature: 25°C (isocratic)
  - Detection: UV at 254 nm or 220 nm.
  - Injection Volume: 5 - 10 µL.
- **Analysis:** Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the synthesized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:  $ee (\%) = [ (Area_1 - Area_2) / (Area_1 + Area_2) ] * 100$ .





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Caption: General Workflow for Chiral HPLC Analysis.

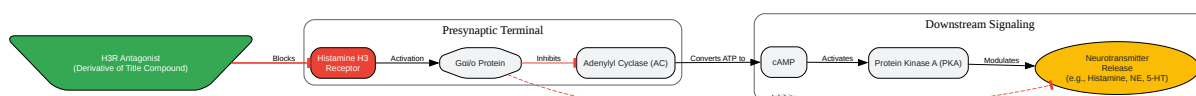
## Biological Significance and Target Pathways

**3-(Dimethylamino)-1-phenylpropan-1-ol** serves as a key building block for synthesizing potent and selective ligands for several critical neurological targets. The specific stereochemistry of its derivatives is often essential for achieving the desired pharmacological

activity. The primary molecular targets include the histamine H3 receptor (H3R), the serotonin transporter (SERT), and the norepinephrine transporter (NET).

## Histamine H3 Receptor (H3R) Antagonism

The H3R is a *Gai/o*-coupled presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters (e.g., norepinephrine, serotonin, acetylcholine). H3R antagonists block this receptor, leading to enhanced neurotransmitter release, which is a therapeutic strategy for cognitive disorders and sleep-wake regulation.

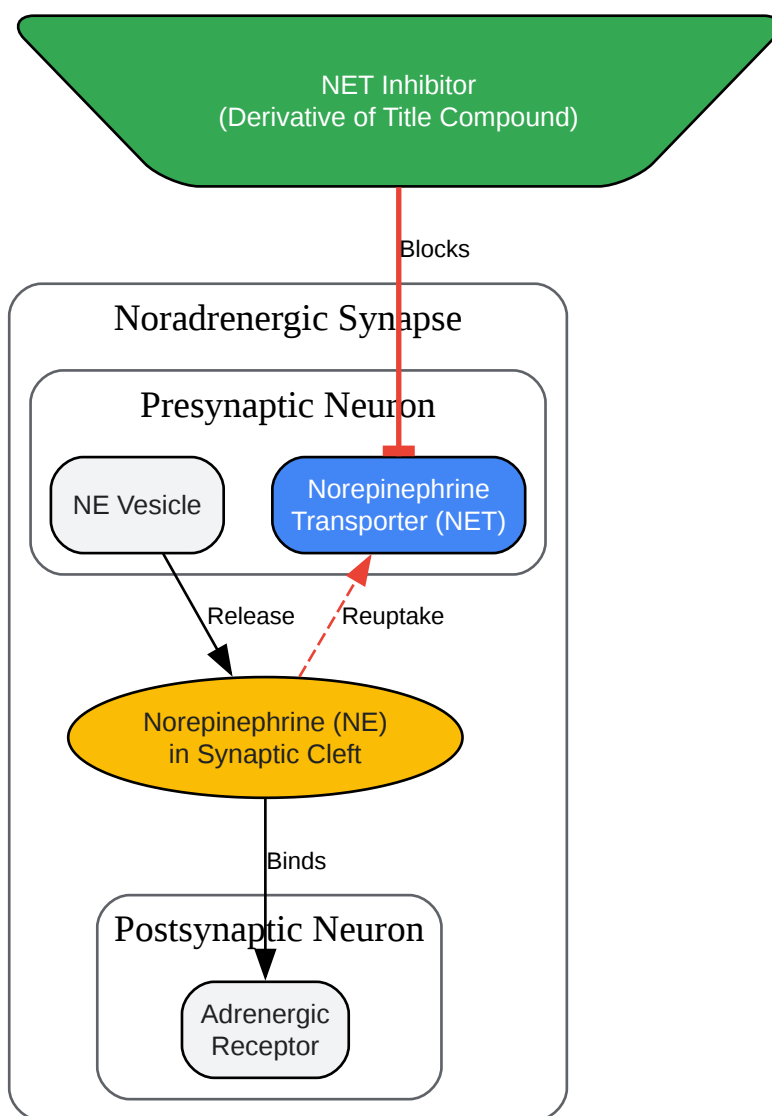


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Caption: Histamine H3 Receptor (H3R) Signaling Pathway.

## Norepinephrine Transporter (NET) Inhibition

The NET is responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. Inhibitors of NET increase the synaptic concentration of norepinephrine and are used to treat conditions like ADHD and depression.

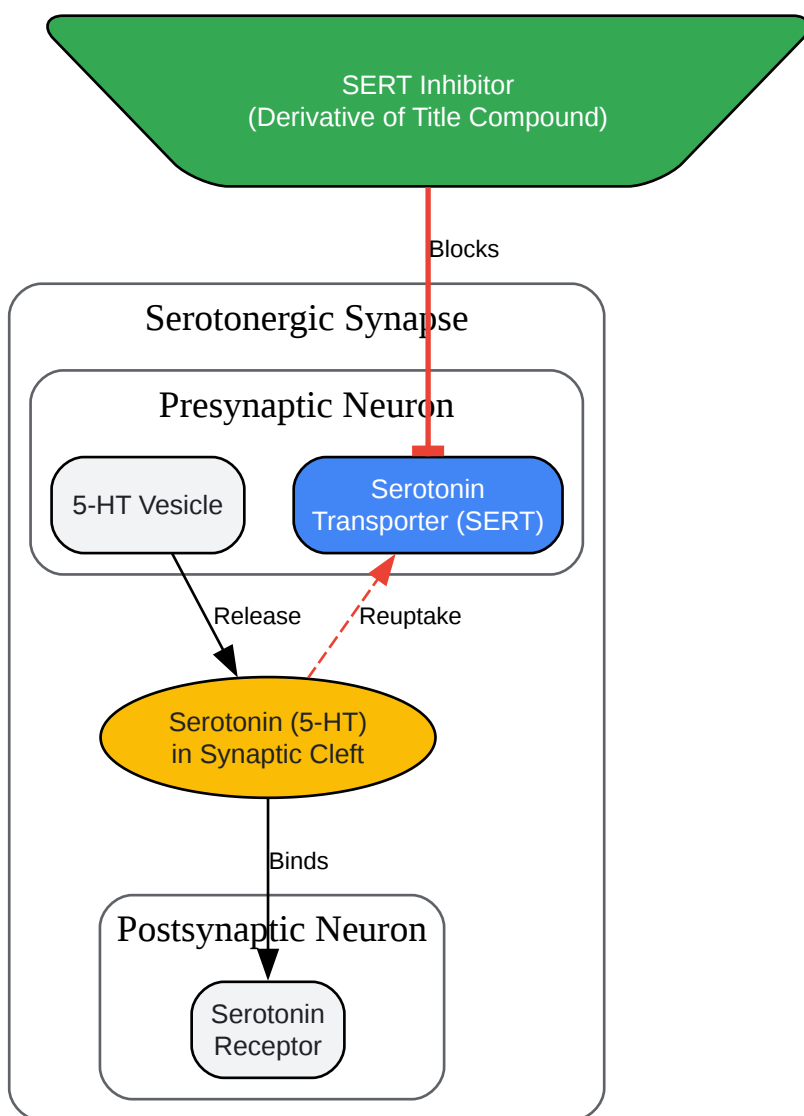


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Caption: Mechanism of Norepinephrine Transporter (NET) Inhibition.

## Serotonin Transporter (SERT) Inhibition

Similar to NET, the SERT facilitates the reuptake of serotonin (5-HT) from the synapse. SERT inhibitors, including the widely known SSRIs (Selective Serotonin Reuptake Inhibitors), increase synaptic serotonin levels and are a cornerstone of treatment for depression and anxiety disorders. Dual NET/SERT inhibitors are also common.



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Caption: Mechanism of Serotonin Transporter (SERT) Inhibition.

- To cite this document: BenchChem. [chiral properties of 3-(Dimethylamino)-1-phenylpropan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146689#chiral-properties-of-3-dimethylamino-1-phenylpropan-1-ol\]](https://www.benchchem.com/product/b146689#chiral-properties-of-3-dimethylamino-1-phenylpropan-1-ol)

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